molecular formula C12H10N4 B2764927 5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine CAS No. 93404-69-4

5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine

Cat. No.: B2764927
CAS No.: 93404-69-4
M. Wt: 210.24
InChI Key: RWDMSXRQOHSDKA-UHFFFAOYSA-N
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Description

5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine typically involves multi-step procedures. One common method includes the cyclization of appropriate hydrazine derivatives with naphthalene-based precursors under controlled conditions. For instance, the reaction of naphthalen-1-yl hydrazine with formamide under reflux conditions can yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. For example, it may inhibit microbial enzymes, leading to the disruption of essential metabolic pathways in bacteria or fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine is unique due to its combined structural features of naphthalene and triazole rings. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

5-naphthalen-1-yl-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-12-14-11(15-16-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDMSXRQOHSDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93404-69-4
Record name 5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred mixture of N-aminoguanidine nitrate (2.74 g, 20 mmol) and anhydrous methanol (25 mL) cooled to 0° C. was added sodium methoxide solution (25% in methanol, 4.57 mL, 20 mmol) dropwise. The resulting mixture was stirred at 0° C. for 10 min before methyl 1-naphthoate (0.93 g, 5 mmol) was added. The mixture was then stirred at 0° C. for 10 min, RT for 10 min, 70° C. for 22 hr, and 75° C. for 19 hr. The reaction mixture was cooled and diluted with 10 mL of water. Concentration under vacuum gave a slightly cloudy solution which was acidified to pH=3-4 with 3 N aqueous HCl solution. The solid obtained was filtered, washed with water, and triturated with ethanol to give 0.55 g (52% yield) of 5-(naphthalen-1-yl)-1H-1,2,4-triazol-3-amine as a yellow solid. (M+H)+=211.16.
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
4.57 mL
Type
reactant
Reaction Step Two
Quantity
0.93 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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